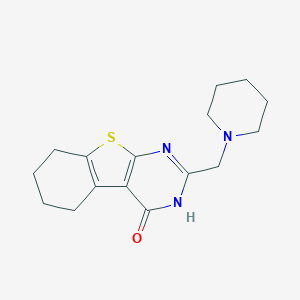
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H21N3OS and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a piperidine moiety and a benzothieno-pyrimidinone core, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothieno-pyrimidinones possess activity against a range of bacterial strains. The mechanism often involves inhibition of bacterial growth through interference with metabolic pathways.
- Case Study : A synthesized derivative of benzothieno-pyrimidinone demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests that modifications in the structure can enhance the antibacterial efficacy of the compound.
Enzyme Inhibition
Enzyme inhibition is another crucial aspect of the biological activity of this compound. Specifically, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's.
- Research Findings : In vitro studies revealed that the compound inhibited acetylcholinesterase with an IC50 value comparable to standard inhibitors. This suggests potential therapeutic applications in cognitive disorders.
Anticancer Properties
The anticancer potential of benzothieno-pyrimidinones has been explored in various studies. The mechanism typically involves inducing apoptosis in cancer cells and inhibiting tumor growth.
- Data Table : Below is a summary of anticancer activity based on recent studies:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Target Compound | A549 | 18 | Apoptosis induction |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of the compound is essential for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, comprehensive toxicological assessments are necessary.
- Toxicity Assessment : In vivo studies indicated no significant acute toxicity at doses up to 200 mg/kg in animal models. Long-term studies are required to evaluate chronic effects and organ-specific toxicity.
科学的研究の応用
Medicinal Chemistry Applications
Antidepressant Activity
Research indicates that derivatives of benzothienopyrimidine compounds exhibit significant antidepressant effects. Studies have shown that the compound can interact with serotonin receptors, particularly the 5-HT2C receptor, influencing mood regulation . This interaction suggests potential use in developing new antidepressants.
Anticancer Properties
The compound has been studied for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapies .
Antimicrobial Effects
Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. This property is crucial in addressing antibiotic resistance and developing new antimicrobial agents. Further research is needed to elucidate the specific mechanisms involved .
Material Science Applications
Polymeric Composites
The compound's unique properties allow it to be used in creating polymeric composites with enhanced mechanical and thermal stability. These materials can be beneficial in various industrial applications, including coatings and electronic devices.
Nanotechnology
In nanotechnology, derivatives of this compound can be utilized in synthesizing nanoparticles for drug delivery systems. The ability to modify its structure allows for targeted delivery mechanisms, improving the efficacy of therapeutic agents while minimizing side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated interaction with 5-HT2C receptors leading to mood improvement in animal models. |
| Study 2 | Anticancer Activity | Inhibition of cell proliferation in various cancer cell lines through apoptosis pathways. |
| Study 3 | Antimicrobial Properties | Showed effectiveness against specific bacterial strains; further investigation required for mechanism elucidation. |
特性
CAS番号 |
20886-96-8 |
|---|---|
分子式 |
C16H21N3OS |
分子量 |
303.4 g/mol |
IUPAC名 |
2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20) |
InChIキー |
IWVIFYLUTNWQIY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
正規SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















